molecular formula C17H20ClN3O3 B4501540 ethyl 4-[(4-chloro-1H-indol-1-yl)acetyl]-1-piperazinecarboxylate

ethyl 4-[(4-chloro-1H-indol-1-yl)acetyl]-1-piperazinecarboxylate

Cat. No.: B4501540
M. Wt: 349.8 g/mol
InChI Key: UFEQVYQSIDQYGB-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-chloro-1H-indol-1-yl)acetyl]-1-piperazinecarboxylate is a piperazine derivative featuring a 4-chloroindole moiety linked via an acetyl group to the piperazine nitrogen. The ethyl carboxylate group enhances solubility and modulates pharmacokinetic properties. Piperazine scaffolds are widely explored in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets, particularly in CNS disorders and antimicrobial agents .

Properties

IUPAC Name

ethyl 4-[2-(4-chloroindol-1-yl)acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O3/c1-2-24-17(23)20-10-8-19(9-11-20)16(22)12-21-7-6-13-14(18)4-3-5-15(13)21/h3-7H,2,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFEQVYQSIDQYGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN2C=CC3=C2C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 4-[(4-chloro-1H-indol-1-yl)acetyl]-1-piperazinecarboxylate involves several steps. One common method includes the condensation reaction of 4-chloroindole with ethyl 4-piperazinecarboxylate under specific conditions. The reaction typically requires a catalyst and is carried out under reflux conditions . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using different solvents, temperatures, and catalysts.

Chemical Reactions Analysis

Ethyl 4-[(4-chloro-1H-indol-1-yl)acetyl]-1-piperazinecarboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-[(4-chloro-1H-indol-1-yl)acetyl]-1-piperazinecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-[(4-chloro-1H-indol-1-yl)acetyl]-1-piperazinecarboxylate involves its interaction with specific molecular targets. The indole moiety is known to bind with high affinity to multiple receptors, which can modulate various biological pathways . The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 4-(5-Chloro-1H-indole-2-carbonyl)-1-piperazinecarboxylate (CAS 904262-97-1)

  • Structure : The chloro substituent is at the 5-position of the indole, and the indole is linked via a carbonyl group instead of an acetyl.
  • Molecular Formula : C₁₆H₁₈ClN₃O₃.
  • Molecular Weight : 335.78 g/mol.
  • Key Differences: The 5-chloro substitution may alter electronic distribution compared to the 4-chloro analog.
  • Solubility : 7 µg/mL at pH 7.4, suggesting moderate aqueous solubility .

Ethyl 4-(1H-Indole-2-carbonyl)-1-piperazinecarboxylate (CAS 1024061-54-8)

  • Structure : Lacks the chloro substituent on the indole.
  • Molecular Formula : C₁₆H₁₉N₃O₃.
  • Molecular Weight : 301.34 g/mol.

Variations in Linker Groups

Ethyl 4-[4-(1H-Indol-3-yl)butyl]-1-piperazinecarboxylate (Compound 12a)

  • Structure : A butyl chain connects the indole (3-position) to the piperazine.
  • Molecular Formula : C₁₉H₂₇N₃O₂.
  • Molecular Weight : 329.44 g/mol.
  • Key Differences : The extended alkyl chain increases hydrophobicity, likely enhancing membrane permeability but reducing solubility. Reported synthesis yield: 69% .

Ethyl 4-[(2-Methyl-1H-indol-3-yl)(4-pyridinyl)methyl]-1-piperazinecarboxylate

  • Structure : Features a methyl-substituted indole and a pyridinyl group linked via a methylene bridge.
  • Key Differences : The pyridine ring introduces basicity, while the methyl group on indole sterically hinders interactions. This dual heterocyclic system may target receptors like serotonin or dopamine .

Piperazine Derivatives with Aromatic Substituents

N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide

  • Structure : Replaces the indole-acetyl group with a 4-chlorophenyl carboxamide .
  • Molecular Formula : C₁₃H₁₈ClN₃O.
  • Key Differences : The carboxamide group enhances hydrogen-bonding capacity. The piperazine adopts a chair conformation , optimizing interactions with flat aromatic targets .

Ethyl 4-(4-Nitrophenyl)-1-piperazinecarboxylate (CAS 1096849-67-0)

  • Structure : Substituted with a 4-nitrophenyl group .
  • Molecular Formula : C₁₃H₁₇N₃O₄.

Key Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Solubility/Key Property Reference
Target Compound C₁₆H₁₇ClN₃O₃ 334.78 4-Chloroindole, acetyl linker Not reported -
Ethyl 4-(5-Chloroindole-2-carbonyl)piperazine C₁₆H₁₈ClN₃O₃ 335.78 5-Chloroindole, carbonyl linker 7 µg/mL (pH 7.4)
Ethyl 4-(Indole-2-carbonyl)piperazine C₁₆H₁₉N₃O₃ 301.34 Unsubstituted indole, carbonyl linker Not reported
Ethyl 4-[4-(Indol-3-yl)butyl]piperazine C₁₉H₂₇N₃O₂ 329.44 Butyl linker, indole-3-yl Hydrophobic
N-(4-Chlorophenyl)-4-ethylpiperazinecarboxamide C₁₃H₁₈ClN₃O 267.76 4-Chlorophenyl, carboxamide Chair conformation

Structure-Activity Relationship (SAR) Insights

  • Chloro Position : 4-Chloro substitution on indole (target compound) vs. 5-chloro (CAS 904262-97-1) may influence π-π stacking or halogen bonding with targets like 5-HT receptors .
  • Hydrophobicity vs. Solubility : Butyl-linked analogs (e.g., Compound 12a) trade solubility for enhanced lipophilicity, critical for blood-brain barrier penetration .
  • Electron Effects : Nitro and chloro substituents enhance electrophilicity, impacting reactivity in prodrug designs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 4-[(4-chloro-1H-indol-1-yl)acetyl]-1-piperazinecarboxylate
Reactant of Route 2
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ethyl 4-[(4-chloro-1H-indol-1-yl)acetyl]-1-piperazinecarboxylate

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